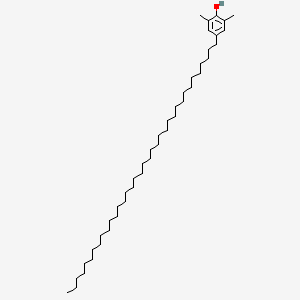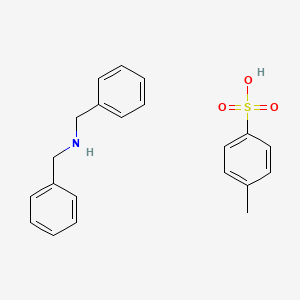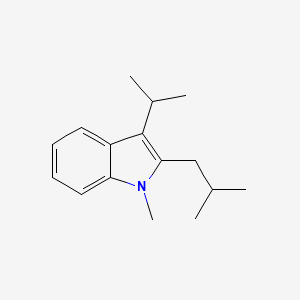
1-Chlorophosphirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorophosphirane is a cyclic organophosphorus compound characterized by a three-membered ring structure containing one phosphorus atom and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and reactive properties.
Preparation Methods
1-Chlorophosphirane can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-dichloroethane with the conjugate base of phosphine . This method is efficient and yields the desired product under controlled conditions. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-Chlorophosphirane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can convert this compound to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphiranes.
Scientific Research Applications
1-Chlorophosphirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a ligand in coordination chemistry, which can be used to study biological systems.
Medicine: While not directly used as a drug, its derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Chlorophosphirane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The phosphorus atom in the three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.
Comparison with Similar Compounds
1-Chlorophosphirane can be compared with other similar compounds such as:
Phosphirane: The parent compound without the chlorine atom. It is less reactive compared to this compound.
1-Bromophosphirane: Similar in structure but contains a bromine atom instead of chlorine. It exhibits different reactivity due to the larger atomic radius of bromine.
1-Fluorophosphirane: Contains a fluorine atom, which makes it more reactive due to the high electronegativity of fluorine.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
115561-13-2 |
|---|---|
Molecular Formula |
C2H4ClP |
Molecular Weight |
94.48 g/mol |
IUPAC Name |
1-chlorophosphirane |
InChI |
InChI=1S/C2H4ClP/c3-4-1-2-4/h1-2H2 |
InChI Key |
WCKVRPMJEQYNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CP1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


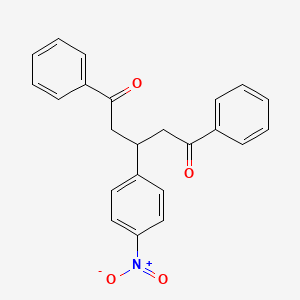

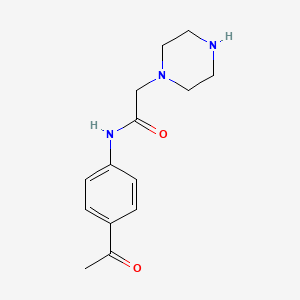
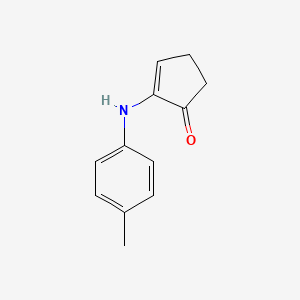
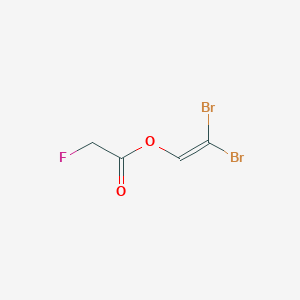
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
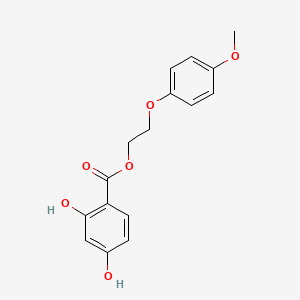
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)
